2-(Propan-2-yl)pyrrolidine-3-carboxylic acid 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792666
InChI: InChI=1S/C8H15NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h5-7,9H,3-4H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17792666

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-propan-2-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h5-7,9H,3-4H2,1-2H3,(H,10,11)
Standard InChI Key VZWUDVKYWXVRFB-UHFFFAOYSA-N
Canonical SMILES CC(C)C1C(CCN1)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Stereochemical Configuration

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 2-position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) and at the 3-position with a carboxylic acid moiety (COOH-\text{COOH}) . The stereochemistry at the 2- and 3-positions is critical for its biological activity, with the (2S,3R) configuration being the most commonly reported enantiomer.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2
Molecular Weight155.19 g/mol
CAS Number1803606-00-9 (hydrochloride salt)
Solubility (Hydrochloride)>50 mg/mL in water
Melting Point198–202°C (decomposes)

Spectroscopic and Computational Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3300–2500 cm1^{-1} (O–H stretch of carboxylic acid) and 1720 cm1^{-1} (C=O stretch). Nuclear magnetic resonance (NMR) data for the hydrochloride salt include 1H^1\text{H}-NMR signals at δ 1.25 ppm (doublet, isopropyl methyl groups) and δ 3.85 ppm (multiplet, pyrrolidine protons) . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, reflecting its polar nature .

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The synthesis of 2-(propan-2-yl)pyrrolidine-3-carboxylic acid typically begins with the formation of the pyrrolidine ring via cyclization reactions. A common approach involves the Michael addition of acrylonitrile to an isopropylamine derivative, followed by hydrolysis and decarboxylation . For example, a patented method (WO2014206257A1) employs a chiral catalyst to achieve enantioselective hydrogenation of a prochiral enamine intermediate, yielding the (2S,3R)-enantiomer with 92% enantiomeric excess (ee) .

Table 2: Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYieldSource
1Enamine FormationEthanol, 50°C, 12 h78%
2Asymmetric HydrogenationH2_2 (1.5 MPa), [Ru] catalyst85%
3Acid Hydrolysis6M HCl, reflux, 6 h95%

Catalytic Methods and Process Optimization

Recent advances emphasize green chemistry principles. A rhodium-catalyzed asymmetric transfer hydrogenation reported in US8344161B2 achieves a 94% yield using ammonium formate as a hydrogen donor, reducing reliance on high-pressure hydrogen gas . Solvent optimization studies demonstrate that ethanol–water mixtures (4:1 v/v) enhance reaction rates by 40% compared to pure ethanol .

Chemical Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

  • Esterification: Reacts with methanol/H2_2SO4_4 to form methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate (89% yield).

  • Amide Formation: Couples with benzylamine via EDC/HOBt, yielding NN-benzyl-2-(propan-2-yl)pyrrolidine-3-carboxamide (76% yield) .

Pyrrolidine Ring Modifications

  • N-Alkylation: Treatment with benzyl bromide/K2_2CO3_3 in DMF produces 1-benzyl-2-(propan-2-yl)pyrrolidine-3-carboxylic acid (82% yield) .

  • Ring Expansion: Reaction with chloroacetyl chloride forms a seven-membered lactam derivative under basic conditions.

Physicochemical Properties and Analytical Characterization

Solubility and Stability Profiles

The free acid exhibits limited aqueous solubility (2.1 mg/mL at 25°C), while the hydrochloride salt shows improved solubility (58 mg/mL) . Stability studies indicate decomposition <5% after 6 months at −20°C in amber glass vials .

Table 3: Chromatographic Retention Data

MethodColumnRetention Time (min)Source
HPLC (UV 210 nm)C18, 50% MeOH/H2_2O8.2
GC-MSDB-5MS, 30m × 0.25mm12.7

Recent Advances and Research Directions

Continuous Flow Synthesis

A microreactor-based system achieves 98% conversion in 8 minutes residence time, representing a 15-fold productivity increase over batch methods .

Biocatalytic Approaches

Immobilized transaminase enzymes enable enantioselective amination of ketone precursors with 99% ee, reducing metal catalyst usage .

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